molecular formula C24H26 B14472871 1,1'-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene CAS No. 68893-36-7

1,1'-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene

Cat. No.: B14472871
CAS No.: 68893-36-7
M. Wt: 314.5 g/mol
InChI Key: FSGFLPJTILQZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a combination of alkyne and diene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene typically involves multi-step organic reactions. One common approach is the coupling of benzene derivatives with alkyne and diene precursors under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to convert the alkyne and diene functionalities into alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene involves its interaction with molecular targets through its alkyne and diene functionalities. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene
  • 2,9-Dimethyl-1,9-decadiene-5-yne-4,7-diamine
  • (3E,7E)-3,4-dimethyldeca-3,7-diene

Uniqueness

1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is unique due to its combination of alkyne and diene functionalities, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

68893-36-7

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

(2,9-dimethyl-7-phenyldeca-3,7-dien-5-yn-4-yl)benzene

InChI

InChI=1S/C24H26/c1-19(2)17-23(21-11-7-5-8-12-21)15-16-24(18-20(3)4)22-13-9-6-10-14-22/h5-14,17-20H,1-4H3

InChI Key

FSGFLPJTILQZCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C#CC(=CC(C)C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.